molecular formula C19H22N4OS B15121822 2-tert-butyl-1-[1-(4-methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole

2-tert-butyl-1-[1-(4-methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B15121822
M. Wt: 354.5 g/mol
InChI Key: GEXOEQXPJHPAMV-UHFFFAOYSA-N
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Description

2-tert-butyl-1-[1-(4-methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a unique structure with a thiazole ring, an azetidine ring, and a benzodiazole core, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-1-[1-(4-methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Azetidine Ring Formation: The azetidine ring can be formed via cyclization reactions involving appropriate precursors such as β-amino alcohols or β-amino acids.

    Benzodiazole Core Construction: The benzodiazole core is often synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling Reactions: The final step involves coupling the thiazole and azetidine rings to the benzodiazole core. This can be achieved through various coupling reactions such as amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-1-[1-(4-methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: EDCI, HOBt.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-tert-butyl-1-[1-(4-methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of neurological disorders and cancers.

    Biological Studies: It can be used as a probe to study various biological pathways and molecular interactions.

    Industrial Applications: The compound may find use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-tert-butyl-1-[1-(4-methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2-tert-butyl-1-[1-(4-methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1H-1,3-benzimidazole: Similar structure but with a benzimidazole core.

    2-tert-butyl-1-[1-(4-methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1H-1,3-benzoxazole: Similar structure but with a benzoxazole core.

Uniqueness

The uniqueness of 2-tert-butyl-1-[1-(4-methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H22N4OS

Molecular Weight

354.5 g/mol

IUPAC Name

[3-(2-tert-butylbenzimidazol-1-yl)azetidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone

InChI

InChI=1S/C19H22N4OS/c1-12-16(25-11-20-12)17(24)22-9-13(10-22)23-15-8-6-5-7-14(15)21-18(23)19(2,3)4/h5-8,11,13H,9-10H2,1-4H3

InChI Key

GEXOEQXPJHPAMV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CC(C2)N3C4=CC=CC=C4N=C3C(C)(C)C

Origin of Product

United States

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